AMP-945
Overview
Description
Narmafotinib, also known as AMP945, is a selective and orally bioavailable inhibitor of Focal Adhesion Kinase (FAK). Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a crucial role in tumor growth, particularly in immunosuppression, cancer cell invasion, and metastasis. Narmafotinib has shown promise in preclinical and clinical studies, particularly in the treatment of advanced pancreatic cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Narmafotinib involves multiple steps, including the formation of a pyrimidine core and subsequent functionalization. The key steps typically involve:
- Formation of the pyrimidine core through cyclization reactions.
- Introduction of functional groups such as methoxy and trifluoromethyl groups.
- Coupling reactions to attach the piperidinyl and phenyl groups.
Industrial Production Methods: Industrial production of Narmafotinib would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, solvent, and catalysts.
- Implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Narmafotinib undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Narmafotinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study Focal Adhesion Kinase inhibition and its effects on cellular processes.
Biology: Investigated for its role in cell signaling pathways and its impact on cell migration and invasion.
Medicine: Undergoing clinical trials for the treatment of advanced pancreatic cancer. .
Industry: Potential applications in the development of new cancer therapies and as a tool for drug discovery.
Mechanism of Action
Narmafotinib exerts its effects by selectively inhibiting Focal Adhesion Kinase. Focal Adhesion Kinase is involved in various cellular processes, including cell survival, proliferation, migration, and invasion. By inhibiting Focal Adhesion Kinase, Narmafotinib disrupts these processes, leading to reduced tumor growth and metastasis. The molecular targets and pathways involved include the integrin signaling pathway and the downstream effectors such as the mitogen-activated protein kinase (MAPK) pathway .
Comparison with Similar Compounds
Defactinib: Another Focal Adhesion Kinase inhibitor with similar applications in cancer therapy.
GSK2256098: A Focal Adhesion Kinase inhibitor under investigation for various cancers.
PF-562271: A dual Focal Adhesion Kinase and Proline-rich Tyrosine Kinase 2 (PYK2) inhibitor.
Uniqueness of Narmafotinib: Narmafotinib is unique due to its high selectivity and oral bioavailability. It has shown promising results in clinical trials, particularly in combination with other chemotherapeutic agents. Its ability to target Focal Adhesion Kinase with high specificity makes it a valuable tool in cancer therapy research .
Properties
CAS No. |
1393653-34-3 |
---|---|
Molecular Formula |
C28H32F3N5O2 |
Molecular Weight |
527.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]ethyl]phenyl]acetamide |
InChI |
InChI=1S/C28H32F3N5O2/c1-36-13-11-19(12-14-36)21-8-10-24(25(15-21)38-2)35-27-33-17-22(28(29,30)31)23(34-27)9-7-18-5-3-4-6-20(18)16-26(32)37/h3-6,8,10,15,17,19H,7,9,11-14,16H2,1-2H3,(H2,32,37)(H,33,34,35) |
InChI Key |
AWJVIOYPZZZYAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)CCC4=CC=CC=C4CC(=O)N)C(F)(F)F)OC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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